molecular formula C20H19NO5 B15112416 {[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}(3-oxetanyl)acetic acid

{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}(3-oxetanyl)acetic acid

Cat. No.: B15112416
M. Wt: 353.4 g/mol
InChI Key: XEXKPZMTSXEQRH-UHFFFAOYSA-N
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Description

{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}(3-oxetanyl)acetic acid is a complex organic compound with the molecular formula C20H19NO5. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, an oxetane ring, and an acetic acid moiety. It is primarily used in peptide synthesis and other organic synthesis applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}(3-oxetanyl)acetic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group The oxetane ring is then introduced through a series of reactions involving epoxidation and ring-opening processes

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}(3-oxetanyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxetane ring or other parts of the molecule.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}(3-oxetanyl)acetic acid is used as a building block in the synthesis of complex organic molecules

Biology

In biological research, this compound is used in the synthesis of peptides and proteins. The Fmoc group serves as a protecting group for amino acids, allowing for the selective deprotection and coupling of amino acids in peptide synthesis.

Medicine

In medicine, this compound is used in the development of new drugs and therapeutic agents. Its ability to form stable peptide bonds makes it a valuable tool in drug design and development.

Industry

In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and stability make it an important intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of {[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}(3-oxetanyl)acetic acid involves its ability to form stable peptide bonds and introduce functional groups into organic molecules. The Fmoc group protects the amino group during synthesis, allowing for selective reactions to occur. The oxetane ring provides additional stability and reactivity, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-amino acids: These compounds also contain the Fmoc protecting group and are used in peptide synthesis.

    Oxetane-containing compounds: These compounds contain the oxetane ring and are used in various organic synthesis applications.

Uniqueness

What sets {[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}(3-oxetanyl)acetic acid apart from similar compounds is its combination of the Fmoc group, oxetane ring, and acetic acid moiety. This unique structure provides enhanced stability and reactivity, making it a versatile and valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(oxetan-3-yl)acetic acid

InChI

InChI=1S/C20H19NO5/c22-19(23)18(12-9-25-10-12)21-20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)

InChI Key

XEXKPZMTSXEQRH-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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